N-(4-fluorophenyl)-2-oxo-1,3-dihydrobenzimidazole-5-sulfonamide
Overview
Description
N-(4-fluorophenyl)-2-oxo-1,3-dihydrobenzimidazole-5-sulfonamide is a useful research compound. Its molecular formula is C13H10FN3O3S and its molecular weight is 307.30 g/mol. The purity is usually 95%.
The exact mass of the compound N-(4-fluorophenyl)-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide is 307.04269053 g/mol and the complexity rating of the compound is 499. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Metal Complexes and Antimicrobial Activity
Metal complexes of benzimidazole derived sulfonamide have been synthesized and evaluated for their antimicrobial activity against a range of bacterial and fungal strains. Notably, [Co(2-(o-sulfamoylphenyl)benzimidazolate)2] 3 showed significant antibacterial activity, although none of the compounds exhibited antifungal activity (Ashraf et al., 2016).
Antimicrobial and Antitubercular Agents
Benzene sulfonamide pyrazole oxadiazole derivatives have been synthesized and assessed for their antimicrobial and antitubercular properties. Molecular docking studies against Mycobacterium tuberculosis β-ketoacyl-acyl carrier protein synthase A (Kas-A) provided insights into their potential as antitubercular agents. Compounds showed good antibacterial activity against various strains, with compound 5d being notably active against M. tuberculosis H37Rv (Shingare et al., 2022).
Photophysical Properties for Biological Applications
A study on 2-(2'-arylsulfonamidophenyl)benzimidazole derivatives explored the effects of donor and acceptor substituents on excited-state intramolecular proton transfer (ESIPT), yielding insights valuable for designing emission ratiometric pH or metal-cation sensors for biological applications (Henary et al., 2007).
Antiproliferative Activities
Pyrazole-sulfonamide derivatives were synthesized and evaluated for their antiproliferative activities against HeLa and C6 cell lines, showing selective effects and some compounds exhibiting broad spectrum antitumor activity comparable to commonly used anticancer drugs (Mert et al., 2014).
Anti-Tubercular Studies
Sulfonamides have been identified for their exceptional antibacterial activity. Novel derivatives were synthesized and screened for in vitro anti-tuberculosis activities, highlighting the potential of sulfonamide compounds in combating Mycobacterium tuberculosis (Jagannath & Krishnamurthy, 2021).
Properties
IUPAC Name |
N-(4-fluorophenyl)-2-oxo-1,3-dihydrobenzimidazole-5-sulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FN3O3S/c14-8-1-3-9(4-2-8)17-21(19,20)10-5-6-11-12(7-10)16-13(18)15-11/h1-7,17H,(H2,15,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKYHNUDGNMZMPG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NS(=O)(=O)C2=CC3=C(C=C2)NC(=O)N3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FN3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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